molecular formula C8H17NO5 B13424684 (2R,3R,4R,5R)-2-amino-5,6-dihydroxy-3,4-dimethoxyhexanal

(2R,3R,4R,5R)-2-amino-5,6-dihydroxy-3,4-dimethoxyhexanal

Cat. No.: B13424684
M. Wt: 207.22 g/mol
InChI Key: QYPBTBRYYYITIH-LXGUWJNJSA-N
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Description

(2R,3R,4R,5R)-2-amino-5,6-dihydroxy-3,4-dimethoxyhexanal is an organic compound that belongs to the class of aminosaccharides. This compound is characterized by its unique structure, which includes multiple hydroxyl groups, an amino group, and methoxy groups attached to a hexanal backbone. It is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,4R,5R)-2-amino-5,6-dihydroxy-3,4-dimethoxyhexanal typically involves multi-step organic reactions. One common method includes the protection of hydroxyl groups followed by the introduction of amino and methoxy groups through selective reactions. The final step often involves deprotection to yield the target compound. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, chromatography, and distillation are employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

(2R,3R,4R,5R)-2-amino-5,6-dihydroxy-3,4-dimethoxyhexanal undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in substitution reactions to form derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like acyl chlorides and alkyl halides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include various derivatives with altered functional groups, which can be further utilized in different applications.

Scientific Research Applications

(2R,3R,4R,5R)-2-amino-5,6-dihydroxy-3,4-dimethoxyhexanal has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in biological processes and as a biochemical probe.

    Medicine: Research is ongoing to explore its potential therapeutic effects and its role in drug development.

    Industry: It is used in the production of various chemical products and as an intermediate in industrial processes.

Mechanism of Action

The mechanism of action of (2R,3R,4R,5R)-2-amino-5,6-dihydroxy-3,4-dimethoxyhexanal involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research, aiming to elucidate its full potential and applications.

Comparison with Similar Compounds

Similar Compounds

    (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal: This compound shares a similar hexanal backbone but differs in the arrangement of hydroxyl groups.

    Micronomicin: An aminoglycoside antibiotic with a similar amino sugar structure.

Uniqueness

(2R,3R,4R,5R)-2-amino-5,6-dihydroxy-3,4-dimethoxyhexanal is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C8H17NO5

Molecular Weight

207.22 g/mol

IUPAC Name

(2R,3R,4R,5R)-2-amino-5,6-dihydroxy-3,4-dimethoxyhexanal

InChI

InChI=1S/C8H17NO5/c1-13-7(5(9)3-10)8(14-2)6(12)4-11/h3,5-8,11-12H,4,9H2,1-2H3/t5-,6+,7+,8+/m0/s1

InChI Key

QYPBTBRYYYITIH-LXGUWJNJSA-N

Isomeric SMILES

CO[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)N)OC

Canonical SMILES

COC(C(CO)O)C(C(C=O)N)OC

Origin of Product

United States

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